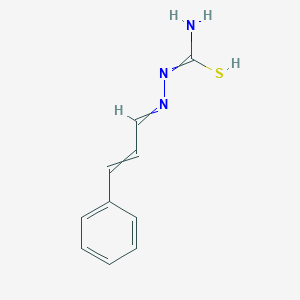

N'-(cinnamylideneamino)carbamimidothioic acid

Beschreibung

The compound with the Chemical Identifier (CID) 94731 is known as 4-Hydroxy Propranolol β-D-Glucuronide. It is a metabolite of propranolol, a non-selective beta-receptor antagonist widely used in the treatment of cardiovascular diseases. The molecular formula of 4-Hydroxy Propranolol β-D-Glucuronide is C22H29NO9, and it has a molecular weight of 451.47 g/mol .

Eigenschaften

IUPAC Name |

N'-(cinnamylideneamino)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC=NN=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy Propranolol β-D-Glucuronide is synthesized through the glucuronidation of 4-Hydroxy Propranolol. This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family, specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1. The reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of 4-Hydroxy Propranolol.

Industrial Production Methods: Industrial production of 4-Hydroxy Propranolol β-D-Glucuronide typically involves biotransformation processes using microbial or mammalian cell cultures expressing the relevant UGT enzymes. These processes are optimized for high yield and purity of the glucuronide product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy Propranolol β-D-Glucuronide primarily undergoes glucuronidation reactions. This process increases the compound’s water solubility, facilitating its excretion from the body.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature.

Major Products Formed: The major product formed from the glucuronidation of 4-Hydroxy Propranolol is 4-Hydroxy Propranolol β-D-Glucuronide itself.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy Propranolol β-D-Glucuronide is used extensively in pharmacokinetic and metabolic studies to understand the metabolism of propranolol. It serves as a model compound for studying glucuronidation pathways and enzyme kinetics. Additionally, it is used in drug interaction studies to evaluate the effects of other compounds on the glucuronidation process.

Wirkmechanismus

The primary mechanism of action of 4-Hydroxy Propranolol β-D-Glucuronide involves its formation through the glucuronidation of 4-Hydroxy Propranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of 4-Hydroxy Propranolol. The resulting glucuronide is more water-soluble and is readily excreted from the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other glucuronides of propranolol metabolites, such as 5-Hydroxy Propranolol β-D-Glucuronide and 7-Hydroxy Propranolol β-D-Glucuronide.

Uniqueness: 4-Hydroxy Propranolol β-D-Glucuronide is unique in its specific glucuronidation pathway and the particular UGT enzymes involved in its formation. This specificity makes it a valuable compound for studying enzyme selectivity and glucuronidation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.